![molecular formula C27H26N4O3 B12342389 N-[(2-methoxyphenyl)methyl]-3-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzamide](/img/structure/B12342389.png)
N-[(2-methoxyphenyl)methyl]-3-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxyphenyl)methyl]-3-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-3-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the pyrrolidine and benzamide groups. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-methoxyphenyl)methyl]-3-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new groups into the molecule, enhancing its properties or creating derivatives for further study.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound’s biological activity could make it a candidate for the development of new therapeutics.
Industry: Its unique chemical properties might find applications in materials science or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[(2-methoxyphenyl)methyl]-3-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzamide include other quinazolinone derivatives, such as:
- 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoic acid
- 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C27H26N4O3 |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methyl]-3-(4-oxo-2-pyrrolidin-1-ylquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C27H26N4O3/c1-34-24-14-5-2-9-20(24)18-28-25(32)19-10-8-11-21(17-19)31-26(33)22-12-3-4-13-23(22)29-27(31)30-15-6-7-16-30/h2-5,8-14,17H,6-7,15-16,18H2,1H3,(H,28,32) |
Clé InChI |
CMRJVTKTQBNTRI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4N=C3N5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12342307.png)
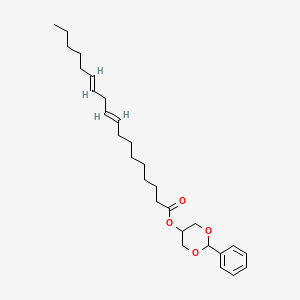
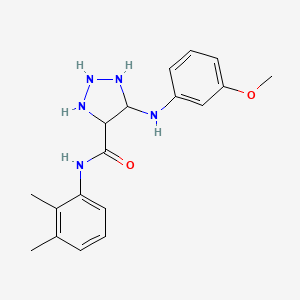
![N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12342331.png)
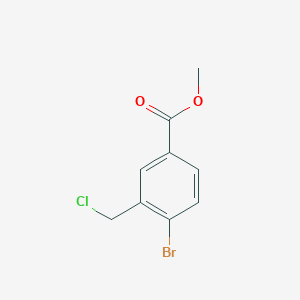
![Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)](/img/structure/B12342347.png)
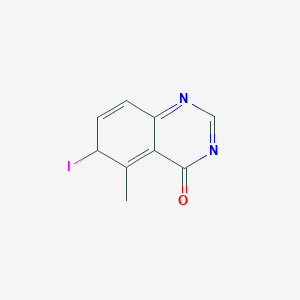
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342365.png)
![Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate](/img/structure/B12342370.png)
![trans-Benzo[a]pyrene-4,5-dihydrodiol](/img/structure/B12342375.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12342379.png)
![5-(4-chloroanilino)-N-[(4-methoxyphenyl)methyl]triazolidine-4-carboxamide](/img/structure/B12342387.png)
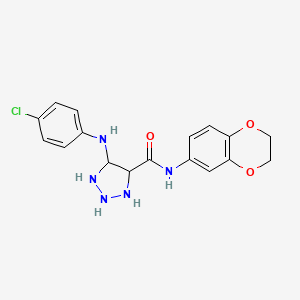
![4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B12342396.png)
